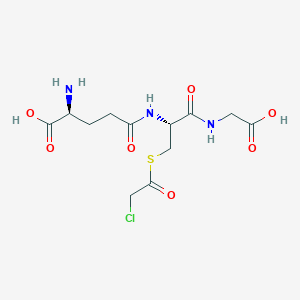

S-(2-Chloroacetyl)glutathione

Description

Structure

2D Structure

Properties

CAS No. |

113668-38-5 |

|---|---|

Molecular Formula |

C12H18ClN3O7S |

Molecular Weight |

383.81 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-chloroacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H18ClN3O7S/c13-3-10(20)24-5-7(11(21)15-4-9(18)19)16-8(17)2-1-6(14)12(22)23/h6-7H,1-5,14H2,(H,15,21)(H,16,17)(H,18,19)(H,22,23)/t6-,7-/m0/s1 |

InChI Key |

QJDRMMRBPVHMAD-BQBZGAKWSA-N |

SMILES |

C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSC(=O)CCl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSC(=O)CCl)C(=O)NCC(=O)O)C(C(=O)O)N |

sequence |

XXG |

Synonyms |

2-chloroacetylglutathione ClCH2COSG S-(2-chloroacetyl)glutathione |

Origin of Product |

United States |

Biosynthesis and Formation Mechanisms of S 2 Chloroacetyl Glutathione

Enzymatic Conjugation by Glutathione (B108866) S-Transferases (GSTs)

Specificity and Substrate Promiscuity of Relevant GST Isozymes

Glutathione S-transferases (GSTs) are a diverse family of enzymes that catalyze the conjugation of GSH to a wide array of electrophilic compounds. mdpi.comfrontiersin.org The specificity and promiscuity of different GST isozymes play a crucial role in determining the efficiency of S-(2-Chloroacetyl)glutathione formation from various substrates.

While specific studies focusing solely on the isozyme specificity for this compound formation are limited, research on related compounds provides valuable insights. For instance, various human GST isozymes, including GSTA1-1, GSTM1-1, and GSTP1-1, have been shown to catalyze the conjugation of GSH with reactive intermediates of drugs, highlighting their broad substrate acceptance. vu.nl In the case of the anticancer drug melphalan, GSTA1-1 exhibits the greatest effect on the rate of monoglutathionyl formation. mdpi.com

Plant GSTs also demonstrate varied specificity towards chloroacetanilide herbicides, which possess a chloroacetyl moiety. mdpi.com For example, certain GSTs in maize are induced by safeners to enhance the detoxification of these herbicides through GSH conjugation. mdpi.com Microsomal glutathione S-transferase 2 (MGST2) is another isozyme capable of catalyzing the conjugation of 1-chloro-2,4-dinitrobenzene (B32670) with reduced glutathione, a reaction indicative of its potential role in detoxifying chloroacetylating agents. hmdb.ca

The table below summarizes the activity of some GST isozymes with substrates related to chloroacetyl compounds, illustrating the substrate promiscuity that likely extends to the formation of this compound.

| GST Isozyme | Substrate Class | Relevance to this compound Formation |

| Human GSTA1-1, M1-1, P1-1 | Reactive drug metabolites | Demonstrates broad specificity for electrophilic intermediates. vu.nl |

| Human GSTA1-1 | Melphalan (nitrogen mustard) | Shows high catalytic efficiency for GSH conjugation. mdpi.com |

| Maize GSTs | Chloroacetanilide herbicides | Catalyzes detoxification of compounds with a chloroacetyl group. mdpi.com |

| Human MGST2 | 1-chloro-2,4-dinitrobenzene | Active towards chlorinated electrophilic substrates. hmdb.ca |

Reaction Kinetics and Mechanistic Studies of GST-Mediated Conjugation

The enzymatic formation of this compound by GSTs follows a catalytic mechanism that enhances the rate of conjugation compared to the spontaneous reaction. GSTs function by binding both GSH and the electrophilic substrate, chloroacetyl chloride, in their active site. nih.gov This proximity and the specific chemical environment within the enzyme facilitate the nucleophilic attack of the thiolate anion of GSH on the electrophilic carbon of the chloroacetyl group. tandfonline.com

The catalytic mechanism of GSTs generally involves the activation of GSH. The binding of GSH to the G-site within the enzyme lowers the pKa of its thiol group, increasing the concentration of the more reactive thiolate anion (GS⁻) at physiological pH. tandfonline.comuc.pt This enzymatic activation accelerates the conjugation reaction. The general kinetic mechanism for many cytosolic GSTs is a random sequential mechanism, where either substrate can bind first, although under physiological conditions with high GSH concentrations, an ordered mechanism with GSH binding first is likely to prevail. mdpi.com

While specific kinetic parameters for the formation of this compound are not extensively documented, studies on similar reactions provide an indication of the kinetic behavior. For example, electrochemical methods have been used to determine the kinetic parameters for the GST-catalyzed reaction of GSH with 1-chloro-2,4-dinitrobenzene (CDNB), a common model substrate. These studies have reported Kₘ values for both GSH and CDNB to be around 100 µM, with a Vₘₐₓ ranging from 40 to 60 µmol/min per mg of GST. uc.ptnih.gov The kinetic parameters for a GST from the camel tick with CDNB were a Kₘ of 0.43 mM and a Vₘₐₓ of 9.2 units/mg protein. nih.gov These values highlight the efficiency of GSTs in catalyzing such conjugation reactions.

The table below presents representative kinetic data for GST-catalyzed reactions with related substrates.

| GST Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg or units/mg) |

| General (Electrochemical method) | 1-chloro-2,4-dinitrobenzene (CDNB) | ~0.1 | 40-60 µmol/min/mg |

| Camel Tick Larvae | 1-chloro-2,4-dinitrobenzene (CDNB) | 0.43 | 9.2 units/mg |

Non-Enzymatic Formation Pathways and Spontaneous Reactions

In addition to enzymatic catalysis, this compound can be formed through a non-enzymatic, spontaneous reaction between glutathione and chloroacetyl chloride. nih.gov Chloroacetyl chloride is a highly reactive electrophile, and its reaction with the thiol group of glutathione is rapid. nih.govnih.gov

The primary mechanism of this spontaneous reaction is the nucleophilic attack of the sulfur atom in the cysteine residue of glutathione on the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the displacement of the chloride ion and the formation of the S-acyl glutathione conjugate. mdpi.com The rate of this non-enzymatic reaction is dependent on the intrinsic reactivity of the electrophile and the concentration of both reactants. mdpi.com

While GSTs significantly accelerate the rate of conjugation, the spontaneous reaction can still be a significant pathway for the formation of this compound, especially in the presence of high concentrations of chloroacetylating agents. mdpi.com However, in a biological system, the enzymatic pathway is generally considered more efficient and is crucial for detoxification at physiological concentrations of substrates. mdpi.com It has been noted that in aqueous buffer, this compound does not hydrolyze to release GSH but instead undergoes a rearrangement to form a cyclic product. nih.gov

Reactivity and Chemical Fate of S 2 Chloroacetyl Glutathione in Biological Milieu

Intramolecular Rearrangement Mechanisms and Cyclic Product Formation

In an aqueous buffer solution, S-(2-Chloroacetyl)glutathione does not readily hydrolyze to release reduced glutathione (B108866) (GSH). nih.gov Instead, it undergoes a distinctive two-step intramolecular rearrangement, culminating in the formation of a cyclic product. nih.gov

The initial step of this rearrangement involves the transfer of the chloroacetyl group from the cysteinyl thiol to the γ-glutamyl α-amine of the glutathione molecule. nih.gov Following this acyl transfer, the now-free cysteinyl thiol acts as a nucleophile, attacking the methylene (B1212753) carbon of the 2-chloroacetyl moiety and displacing the chloride ion. This intramolecular cyclization results in a stable cyclic product. nih.gov Advanced analytical techniques, including liquid secondary ion mass spectrometry and 1H-13C heteronuclear correlation nuclear magnetic resonance spectroscopy, have been instrumental in elucidating this reaction pathway. nih.gov

Notably, the presence of excess GSH can influence the rate of this rearrangement. When 2 mM this compound is incubated with 20 mM GSH, the formation of the cyclic product is approximately 4.5 times greater than the formation of S-[2-(glutathionyl)acetyl]glutathione (GSCH2COSG), a related adduct. nih.gov

Intermolecular Reactions with Biological Thiols

Beyond its intramolecular rearrangement, this compound is also capable of reacting with other thiol-containing molecules in the biological milieu through intermolecular pathways. nih.gov

This compound can act as an alkylating agent, reacting with the thiol groups of other biological molecules. nih.gov This is a significant reaction pathway, as it can lead to the covalent modification of cellular components. For instance, it reacts with reduced glutathione (GSH) and other biothiols like N-acetyl-L-cysteine. nih.gov The primary mechanism of this interaction is alkylation, where the chloroacetyl group of this compound is transferred to the thiol of the target molecule. nih.gov It is important to note that S-2-chloroacetylation products are generally not observed in these reactions. nih.gov

The reactivity of the thiol group is largely determined by the thiolate anion (S-), the concentration of which is dependent on the pKa of the thiol and the physiological pH. mdpi.com

A key outcome of the alkylation reactions between this compound and other thiols is the formation of S-[2-(alkylthio)acetyl]glutathione adducts. nih.gov For example, when this compound reacts with N-acetyl-L-cysteine or the dithiol-containing peptide oxytocin, it yields adducts analogous in structure to GSCH2COSG. nih.gov This demonstrates the ability of this compound to covalently modify other thiol-containing biomolecules, a process that can have significant biological consequences.

Hydrolytic Stability and Degradation Pathways

As previously mentioned, this compound exhibits notable stability against simple hydrolysis in aqueous buffer. nih.gov Instead of breaking down to release GSH and chloroacetic acid, its primary degradation pathway under these conditions is the intramolecular rearrangement to a cyclic product. nih.govnih.gov This inherent stability distinguishes it from more reactive acylating agents like chloroacetyl chloride. nih.gov

The degradation of glutathione conjugates in general can be a complex process. The mercapturic acid pathway is a major route for the biotransformation of electrophilic compounds, involving sequential enzymatic steps to ultimately form mercapturic acids that are excreted. tandfonline.com While not explicitly detailed for the cyclic product of this compound, this pathway represents a general mechanism for the processing of glutathione adducts.

Comparative Reactivity with Precursor Compounds and Related Metabolites

The reactivity of this compound is markedly different from its highly reactive precursor, chloroacetyl chloride. nih.govnih.gov Chloroacetyl chloride is an extremely reactive acyl halide that can readily acylate a wide range of cellular nucleophiles or hydrolyze to chloroacetic acid. nih.gov In contrast, this compound is significantly less reactive, exhibiting greater selectivity in its interactions with cellular targets. nih.gov While chloroacetyl chloride reacts indiscriminately, this compound's reactivity is characterized by specific alkylation and rearrangement pathways. nih.gov

This difference in reactivity is crucial for understanding its potential role in the toxicity of its parent compound, 1,1-dichloroethylene. The more selective nature of this compound suggests that it may target specific cellular macromolecules, leading to a more defined pattern of covalent modification compared to its highly reactive precursor. nih.gov

Role in Cellular Detoxification and Biotransformation Pathways

Integration into Xenobiotic Metabolism and Phase II Biotransformation

S-(2-Chloroacetyl)glutathione is formed during Phase II biotransformation, a critical stage in xenobiotic metabolism where foreign compounds are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. caymanchem.comkamiyabiomedical.com The primary mechanism involves the conjugation of a reactive metabolite with reduced glutathione (B108866) (GSH). epa.gov

Specifically, this compound has been identified as a putative intermediate in the metabolism of the industrial solvent 1,1-dichloroethylene (DCE). nih.govnih.gov The bioactivation of DCE by cytochrome P450 enzymes produces highly reactive electrophilic metabolites, including 2-chloroacetyl chloride. nih.govdntb.gov.ua This reactive acyl halide can then conjugate with the nucleophilic thiol group of GSH to form the this compound thioester. nih.govhmdb.ca This conjugation is a key step in the pathway that neutralizes the immediate reactivity of the acyl halide, integrating it into the glutathione-dependent detoxification system. epa.gov

The formation of such S-acyl glutathione thioesters is an indicator of reactive transacylating metabolites being produced from the biotransformation of parent compounds. nih.gov

Contribution to the Detoxification of Halogenated Alkenes

The formation of this compound is a direct consequence of the cellular detoxification pathway for the halogenated alkene, 1,1-dichloroethylene (DCE). nih.govnih.gov Halogenated alkenes are known for their potential toxicity, often mediated by their metabolic activation to reactive electrophiles. nih.gov

The detoxification process for DCE involves multiple steps:

Metabolic Activation: Microsomal cytochrome P450 enzymes oxidize DCE to unstable, reactive intermediates like 1,1-dichloroethylene oxide and 2-chloroacetyl chloride. nih.gov

Glutathione Conjugation: The highly reactive 2-chloroacetyl chloride is detoxified by conjugation with GSH, yielding this compound. nih.gov This reaction prevents the reactive metabolite from damaging critical cellular macromolecules.

Further Metabolism: this compound is itself a reactive intermediate. It can further react with another molecule of GSH. This subsequent reaction involves the alkylation of the second GSH molecule, leading to the formation of S-(2-S-glutathionyl-acetyl)glutathione. nih.gov

This pathway, while serving to detoxify the initial reactive metabolite, consumes multiple glutathione molecules and produces further complex conjugates.

Modulation of Cellular Redox Homeostasis through Glutathione System Interactions

The glutathione system is a cornerstone of cellular redox homeostasis, maintaining the appropriate balance between reduced (GSH) and oxidized (GSSG) glutathione. mdpi.com The metabolism of xenobiotics like DCE, through the formation of this compound, directly perturbs this system by consuming GSH. nih.govexlibrisgroup.com

The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress; a high ratio is indicative of a healthy, reducing environment, while a decrease signals a shift towards oxidative conditions. mdpi.comresearchgate.net The formation of this compound directly impacts this ratio by depleting the cellular pool of GSH in two main ways:

Initial Conjugation: One molecule of GSH is consumed in the initial reaction with 2-chloroacetyl chloride. nih.gov

Secondary Reaction: The resulting this compound is an alkylating agent that can react with a second molecule of GSH. nih.gov

This significant consumption of GSH lowers its intracellular concentration, thereby decreasing the GSH/GSSG ratio and pushing the cell towards a state of oxidative stress.

Table 1: Reactions of this compound Affecting the Cellular GSH Pool

| Reaction Stage | Reactants | Product(s) | Impact on GSH Pool |

| Formation | 2-Chloroacetyl chloride + GSH | This compound | Consumption of one GSH molecule |

| Alkylation | This compound + GSH | S-(2-S-glutathionyl-acetyl)glutathione | Consumption of a second GSH molecule |

| Rearrangement | This compound | Cyclic Product | No direct impact on GSH pool |

Glutathione Reductase (GR): This enzyme is essential for regenerating GSH from its oxidized form, GSSG, using NADPH as a reducing agent. caymanchem.comkamiyabiomedical.com A decrease in the GSH/GSSG ratio, caused by the consumption of GSH for conjugation with metabolites like 2-chloroacetyl chloride, stimulates GR activity to restore the GSH pool and maintain redox balance. kamiyabiomedical.comnih.gov

Glutathione Peroxidases (GPx): These enzymes utilize GSH as a cofactor to detoxify harmful reactive oxygen species (ROS) such as hydrogen peroxide and lipid hydroperoxides, producing GSSG in the process. nih.govmdpi.comthescipub.com The toxic insult from compounds like DCE often involves the generation of ROS, increasing the demand on GPx. This further depletes GSH and reinforces the need for active regeneration by GR. nih.gov

The formation of this compound is thus part of a broader toxicological event that places significant strain on the entire glutathione redox cycle.

Potential for Covalent Modification of Cellular Targets

This compound is not merely a stable detoxification product; it is a reactive thioester capable of covalently modifying other molecules within the cell. nih.govnih.gov As an electrophilic compound, it can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins and other low-molecular-weight thiols. nih.gov

This reactivity means that this compound has the potential to act as an alkylating agent, forming S-[2-(alkylthio)acetyl]glutathione adducts. nih.gov This covalent binding to cellular macromolecules, such as proteins, can alter their structure and function, potentially contributing to cellular toxicity.

While this compound is reactive, it displays different properties compared to its highly reactive precursor, 2-chloroacetyl chloride. nih.gov Studies have shown that this compound is much less reactive than the acyl halide, which suggests it may exhibit greater selectivity in its covalent modification of cellular targets. nih.gov

Research has demonstrated its ability to alkylate specific thiol-containing molecules, such as oxytocindithiol and N-acetyl-L-cysteine, to yield S-[2-(alkylthio)acetyl]glutathione adducts. nih.gov This suggests a degree of specificity in its interactions, targeting available and reactive thiol groups. This selective modification of protein thiols is a form of post-translational modification that can serve as a regulatory mechanism or, in the context of xenobiotic metabolism, lead to toxicological outcomes. nih.gov

Table 2: Summary of Cellular Interactions of this compound

| Interaction Type | Cellular Component/System | Consequence of Interaction |

| Biotransformation | Xenobiotic Metabolism (Phase II) | Formation from 2-chloroacetyl chloride and GSH. |

| Redox Homeostasis | Glutathione Pool (GSH) | Depletion of reduced glutathione, lowering the GSH/GSSG ratio. |

| Enzymatic Interplay | Glutathione Reductase & Peroxidase | Increased demand on enzymes to regenerate GSH and combat oxidative stress. |

| Covalent Modification | Protein Thiols & Other Nucleophiles | Alkylation of cellular targets, leading to adduct formation and potential alteration of protein function. |

Formation of Labile and Stable Adducts with Proteins

This compound (ClCH2COSG) is a reactive intermediate capable of covalently modifying cellular macromolecules, including proteins. Its reactivity is primarily directed towards nucleophilic amino acid residues, leading to the formation of both stable and potentially labile protein adducts. The nature of these adducts is determined by the reaction chemistry of ClCH2COSG with specific functional groups on the protein surface.

Stable Adduct Formation via Alkylation

The principal mechanism by which this compound modifies proteins is through alkylation, leading to the formation of highly stable thioether linkages. Research has demonstrated that ClCH2COSG is an effective alkylating agent for thiol groups, such as those found in the side chains of cysteine residues.

Detailed studies using model thiol compounds, including N-acetyl-L-cysteine and the dithiol-containing peptide oxytocin, have elucidated this reaction pathway. In these experiments, the thiol group of the model compound attacks the methylene (B1212753) carbon of the chloroacetyl moiety of ClCH2COSG, displacing the chloride ion. nih.gov This SN2 reaction results in the formation of a stable S-[2-(alkylthio)acetyl]glutathione adduct. nih.gov The covalent bond formed is a thioether, which is generally resistant to cleavage under physiological conditions, thus representing a stable, and likely irreversible, modification of the protein.

A key finding is that ClCH2COSG reacts selectively as an alkylating agent rather than an acylating agent with thiols. nih.gov In studies, the formation of S-2-chloroacetylation products, which would arise from the transfer of the chloroacetyl group to the thiol, was not observed. nih.gov This specificity indicates that the primary stable adducts formed with proteins involve the alkylation of cysteine residues. While less reactive than its acyl halide precursor, chloroacetyl chloride, this compound may exhibit greater selectivity in its covalent modification of cellular protein targets. nih.gov

| Reacting Group on Protein | Reaction Type | Bond Formed | Resulting Adduct | Stability |

|---|---|---|---|---|

| Cysteine Thiol (-SH) | Alkylation | Thioether (C-S-C) | S-[2-(Protein-thio)acetyl]glutathione | Stable |

Considerations on Labile Adducts

The formation of labile, or reversible, protein adducts by this compound is less clearly defined in existing research. Labile adducts are typically characterized by bonds that can be readily broken, such as the disulfide bonds formed during S-glutathionylation. The primary reaction of ClCH2COSG with thiols forms a stable thioether bond, not a labile disulfide.

However, the concept of lability can be considered in a broader context. The initial thiol ester bond within the this compound molecule itself could theoretically engage in transacylation reactions with highly nucleophilic residues on a protein, which might represent a transient or labile interaction prior to the definitive alkylation event. Yet, experimental evidence specifically shows a lack of S-2-chloroacetylation products with model thiols, suggesting this pathway is not favored. nih.gov

Another perspective on lability involves the potential for the local cellular environment to influence adduct stability. For instance, some types of thioether adducts, such as those formed between maleimides and thiols, are generally considered stable but can undergo retro and exchange reactions in the presence of high concentrations of other thiols, such as glutathione (GSH) itself. This raises the possibility that under specific, highly reducing intracellular conditions, adducts that are otherwise stable could exhibit a degree of reversibility, although this has not been directly demonstrated for S-[2-(alkylthio)acetyl]glutathione adducts.

Therefore, while the predominant and characterized interaction of this compound with proteins leads to the formation of stable alkylated adducts, the potential for transient or environmentally-dependent labile interactions remains a theoretical consideration.

Analytical Methodologies for Detection and Quantification

Spectroscopic Techniques for Structural Elucidation and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-13C Heteronuclear Correlation NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of S-(2-Chloroacetyl)glutathione. Two-dimensional NMR techniques, such as 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable. These methods reveal correlations between protons and the carbon atoms to which they are directly attached or separated by several bonds, respectively.

In the analysis of this compound, 1H-13C heteronuclear correlation NMR was instrumental in characterizing a cyclic rearrangement product that forms in aqueous buffer. nih.gov This analysis indicated that the chloroacetyl group is initially transferred from the cysteinyl thiol to the γ-glutamyl α-amine. Subsequently, the cysteinyl thiol displaces the chloride from the 2-chloroacetyl methylene (B1212753) carbon to form the final cyclic product. nih.gov

Below is a table summarizing typical NMR spectral data for glutathione (B108866), the parent molecule of this compound, which serves as a reference for interpreting the spectra of its derivatives.

Table 1: Representative 1H and 13C NMR Chemical Shifts for Glutathione

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Glu α-CH | 3.78 | 55.4 |

| Glu β-CH2 | 2.14 | 27.2 |

| Glu γ-CH2 | 2.53 | 32.1 |

| Cys α-CH | 4.58 | 54.1 |

| Cys β-CH2 | 2.95 | 26.5 |

| Gly α-CH2 | 3.96 | 43.8 |

Note: Chemical shifts can vary depending on the solvent and pH.

Mass Spectrometry (MS) Applications in Metabolite Identification and Adduct Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and to identify its metabolites and adducts.

Liquid Secondary Ion Mass Spectrometry (LSIMS) has been effectively used in the analysis of this compound. This soft ionization technique is suitable for analyzing non-volatile and thermally labile molecules like peptides. In the study of the rearrangement of this compound, LSIMS was used alongside NMR to confirm the identity of the cyclic product formed. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with great confidence. This is crucial for identifying unknown metabolites and characterizing adducts formed by the reaction of this compound with other molecules.

HRMS, often coupled with liquid chromatography (LC-HRMS), is a cornerstone in reactive metabolite screening. mass-analytica.com For glutathione adducts in general, characteristic fragmentation patterns are monitored. For instance, a neutral loss of 129 Da, corresponding to the pyroglutamic acid moiety, is a common fragmentation pathway for singly charged glutathione adducts in positive ion mode. mass-analytica.comnih.gov High-resolution instruments like the LTQ Orbitrap XL can be used in various scan modes, including selected ion monitoring (SIM) and data-dependent MS2 scans, to detect and confirm the structure of glutathione conjugates. nih.gov This approach allows for the confident identification of adducts, distinguishing them from endogenous metabolites and background ions. nih.gov

Table 2: Common Mass Spectrometric Observations for Glutathione Adducts

| Feature | Description | m/z |

|---|---|---|

| Neutral Loss | Loss of pyroglutamic acid from the γ-glutamyl residue. | 129.0425 Da |

| Fragment Ion | γ-glutamyl-dehydroalanyl-glycine | 272.0888 |

Chromatographic Separation Methods for Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other components in a mixture, allowing for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of glutathione and its derivatives. mdpi.comsielc.comsielc.com The method typically involves a reversed-phase column to separate the compounds based on their hydrophobicity.

For the analysis of this compound and related compounds, various HPLC methods can be employed. A common approach involves pre-column derivatization to introduce a fluorescent or UV-active tag to the molecule, enhancing detection sensitivity. nih.govnih.gov For example, o-phthalaldehyde (B127526) (OPA) can be used to derivatize the primary amine groups in glutathione, producing a highly fluorescent adduct that can be detected at low concentrations. nih.gov

The choice of mobile phase, column, and detector is critical for achieving optimal separation and sensitivity. Gradient elution, where the composition of the mobile phase is changed over time, is often used to resolve complex mixtures. mdpi.com

Table 3: Example HPLC Method Parameters for Glutathione Analysis

| Parameter | Condition |

|---|---|

| Column | C8 or C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) sielc.comnih.gov |

| Mobile Phase | A: Phosphate buffer or water with an acid (e.g., sulfuric acid, formic acid) sielc.comthermofisher.com B: Acetonitrile or methanol (B129727) mdpi.comsielc.com |

| Flow Rate | Typically 0.8 - 1.0 mL/min nih.gov |

| Detection | UV (e.g., 200 nm, 280 nm) or Fluorescence (e.g., Ex: 340 nm, Em: 450 nm with OPA derivatization) sielc.comnih.govspringernature.com |

| Injection Volume | 20 µL eaglebio.com |

These analytical methodologies provide a robust framework for the comprehensive analysis of this compound, enabling its identification, structural characterization, and quantification in various scientific investigations.

Integration with Mass Spectrometry (LC-MS) for Thiol Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of glutathione conjugates. This method combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry, making it ideal for profiling low-abundance thiol metabolites in biological systems.

In the characterization of this compound, product analyses have been effectively carried out using techniques such as liquid secondary ion mass spectrometry. nih.gov The integration of LC with MS/MS, particularly in tandem mass spectrometry, allows for the structural elucidation and quantification of GSH adducts. researchgate.net For instance, LC-MS methods have been developed and validated to quantify key components of the glutathione cycle, such as reduced glutathione (GSH) and oxidized glutathione (GSSG), in various biological samples including tissues and plasma. nih.gov

Thiol metabolite profiling aims to comprehensively identify and quantify all thiol-containing compounds in a sample. This is often achieved using chemoselective probes that react specifically with the sulfhydryl (–SH) group. nih.govuky.edu This derivatization step improves selectivity and sensitivity. Subsequent analysis by high-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), allows for the precise determination of molecular formulas for various thiol metabolites, including cysteine, cysteinylglycine, and glutathione. nih.govuky.edu

| Parameter | Description | Relevance to this compound Analysis |

|---|---|---|

| Separation | Liquid chromatography (typically reverse-phase) separates the target analyte from other matrix components based on polarity. | Isolates the this compound conjugate from other endogenous thiols and metabolites for accurate detection. |

| Ionization | Electrospray ionization (ESI) is commonly used to generate gas-phase ions of the non-volatile glutathione conjugates. | Enables the transfer of the analyte from the liquid phase to the gas phase for MS analysis. |

| Detection | Mass analyzers (e.g., Quadrupole, Time-of-Flight, Ion Trap) detect ions based on their mass-to-charge (m/z) ratio. | Provides molecular weight information and, with MS/MS, structural data through fragmentation patterns. researchgate.net |

| Quantification | The analyte's concentration is determined by comparing its signal intensity to that of a known concentration of a standard. | Allows for precise measurement of this compound levels in metabolic or toxicological studies. |

Radiometric and Isotopic Labeling Approaches in Metabolic Studies

Isotopic labeling is a powerful strategy used in metabolic studies to trace the fate of compounds and identify reactive metabolites that form conjugates with glutathione. This approach involves using a stable isotope-labeled version of glutathione as a trapping agent in in vitro experiments. nih.gov

A common method involves incubating a test compound with liver microsomes in the presence of a 1:1 mixture of unlabeled ("light") glutathione and stable isotope-labeled ("heavy") glutathione. nih.gov The labeled glutathione is often synthesized by incorporating isotopes such as ¹³C and ¹⁵N into the glycine (B1666218) portion of the tripeptide, resulting in a mass increase of 3 Daltons (Da) compared to the natural form. nih.govisotope.com

When a reactive metabolite is formed, it conjugates with both the light and heavy glutathione. In the subsequent LC-MS analysis, any glutathione conjugate will appear as a characteristic pair of "twin ions" in the mass spectrum, separated by 3 Da. nih.gov This distinct isotopic signature provides a clear and unambiguous marker for identifying glutathione-derived adducts, distinguishing them from background noise and other metabolites. nih.gov This technique, especially when paired with the rapid scanning capabilities of modern linear ion trap mass spectrometers, offers a highly sensitive and specific method for detecting and characterizing reactive metabolites. nih.gov

| Isotope Status | Glutathione Form | Resulting Conjugate | Mass Spectrum Signature |

|---|---|---|---|

| Unlabeled ("Light") | Standard Glutathione (GSH) | This compound | Ion at mass [M]- |

| Labeled ("Heavy") | GSH (glycine-¹³C₂, ¹⁵N) isotope.commdpi.com | This compound-¹³C₂, ¹⁵N | Ion at mass [M+3]- |

Emerging Analytical Techniques for Glutathione Conjugates

While traditional LC-MS methods are robust, several advanced and emerging mass spectrometric strategies offer enhanced capabilities for the discovery and characterization of novel glutathione conjugates like this compound. These screening strategies are designed to rapidly detect potential conjugates from complex mixtures.

One powerful approach is precursor ion scanning in the negative ion mode . researchgate.net Collision-induced dissociation (CID) of the [M-H]⁻ ions of a wide variety of glutathione adducts consistently produces a common fragment ion at an m/z of 272. researchgate.net This fragment corresponds to the γ-glutamyl-dehydroalanyl-glycine portion of the molecule. By setting the mass spectrometer to scan for all parent ions that produce this specific m/z 272 daughter ion, researchers can selectively detect a broad range of structurally diverse glutathione conjugates within a single analysis. researchgate.net

Another widely used technique is constant neutral loss scanning in the positive ion mode . Glutathione conjugates, when fragmented in the mass spectrometer, often lose the pyroglutamic acid moiety from the γ-glutamyl portion, which corresponds to a neutral loss of 129 Da. researchgate.net A constant neutral loss scan can identify all precursor ions in a sample that undergo this specific fragmentation, providing a rapid screening tool for potential GSH adducts. researchgate.net

These data-dependent scanning methods, combined with high-resolution mass spectrometry, facilitate the rapid and reliable identification of known and previously unreported glutathione conjugates, which is crucial in the early stages of drug discovery and toxicology. researchgate.net

| Technique | Ion Mode | Principle | Characteristic Signal |

|---|---|---|---|

| Precursor Ion Scan | Negative | Detects all parent ions that fragment to produce a specific, common daughter ion. | Daughter ion at m/z 272. researchgate.net |

| Constant Neutral Loss | Positive | Detects all parent ions that lose a specific, common neutral fragment upon dissociation. | Neutral loss of 129 Da. researchgate.net |

Enzymatic and Protein Interactions Beyond Conjugation

Interaction with Glutathione (B108866) S-Transferases as a Substrate or Inhibitor

S-(2-Chloroacetyl)glutathione, as a glutathione conjugate, has the potential to interact with Glutathione S-Transferases (GSTs), a diverse family of enzymes central to detoxification pathways. GSTs catalyze the conjugation of glutathione (GSH) to a wide array of electrophilic compounds, rendering them more water-soluble and easier to excrete nih.govmdpi.comeurekaselect.comnih.gov. The interaction of S-conjugates with these enzymes can be complex, potentially acting as either substrates for further reactions or as inhibitors of GST activity.

While direct studies specifically designating this compound as a substrate or inhibitor of particular GST isoforms are not extensively detailed in the reviewed literature, the behavior of other S-conjugates provides insight. For instance, some glutathione analogues act as competitive inhibitors of GSTs medchemexpress.com. The structural similarity of this compound to the natural product of GST-catalyzed reactions suggests it could compete with other substrates for binding to the active site.

Conversely, the chloroacetyl group's reactivity might allow this compound to act as a substrate for certain GSTs, leading to further metabolic transformations. GSTs are known to have a broad substrate specificity, and some isoforms can catalyze the dehalogenation of alpha-haloketones.

It is also established that high levels of GSTs in tumor cells can contribute to multidrug resistance by catalyzing the detoxification of chemotherapeutic agents nih.govmdpi.comeurekaselect.com. Therefore, compounds that can inhibit GSTs are of significant interest in cancer therapy. The potential for this compound to modulate GST activity warrants further investigation to determine its specific role in this context.

Table 1: Examples of GST Inhibitors and Their Characteristics

| Inhibitor | Class | Target GST Isoforms | Mechanism of Action |

| Ethacrynic acid | Diuretic | All classes | Covalent modification |

| TER 199 | Glutathione analog | GST pi | Competitive inhibition |

| S-Hexylglutathione | S-substituted glutathione | General | Competitive inhibition medchemexpress.com |

| TLK117 | --- | GSTP1-1 | Selective inhibition medchemexpress.com |

This table provides examples of known GST inhibitors to illustrate the different types of molecules that can interact with and inhibit these enzymes.

Implications for Glutaredoxin-Mediated Processes

Glutaredoxins (Grxs) are small oxidoreductase enzymes that play a crucial role in maintaining the cellular redox balance, primarily by catalyzing the reduction of glutathione-protein mixed disulfides, a process known as deglutathionylation mdpi.comnih.govnih.gov. The glutaredoxin system, which includes glutaredoxin, glutathione, and glutathione reductase, is essential for reversing S-glutathionylation and restoring the function of modified proteins mdpi.comnih.gov.

Given that this compound can participate in or lead to the formation of S-glutathionylated proteins, its presence has significant implications for glutaredoxin-mediated processes. The introduction of this compound could potentially increase the substrate load for glutaredoxins if it leads to a rise in protein S-glutathionylation.

Furthermore, the specificity of different glutaredoxin isoforms for various S-glutathionylated substrates is an area of ongoing research researchgate.net. The specific structure of the glutathione adduct can influence the efficiency of deglutathionylation by glutaredoxins. Therefore, the fate of proteins modified as a result of interaction with this compound would be dependent on their recognition and processing by the glutaredoxin system.

Role in Protein S-Glutathionylation Modulation

Protein S-glutathionylation is a reversible post-translational modification where glutathione is attached to the thiol group of a cysteine residue on a protein nih.govmdpi.commdpi.com. This modification plays a critical role in redox signaling and the protection of proteins from irreversible oxidation mdpi.commdpi.com. This compound, being a reactive glutathione derivative, can potentially act as a modulator of protein S-glutathionylation.

S-glutathionylation is a dynamic process that is reversed by the action of glutaredoxins mdpi.comnih.gov. The addition of a glutathione moiety can protect cysteine residues from more damaging, irreversible oxidative modifications, such as the formation of sulfinic and sulfonic acids mdpi.com. This compound, through its reactive chloroacetyl group, could potentially facilitate the transfer of its glutathione portion to protein thiols, thereby inducing S-glutathionylation. This process would be in competition with the spontaneous S-glutathionylation that can occur under conditions of oxidative stress. The reversibility of this modification is key to its role in cellular regulation, allowing for a rapid response to changes in the redox environment.

The attachment of the tripeptide glutathione to a protein can induce significant changes in its structure and function mdpi.com. The added bulk and negative charge of the glutathione molecule can alter protein conformation, leading to either activation or inhibition of enzymatic activity, or changes in protein-protein interactions. By modulating the S-glutathionylation status of proteins, this compound could indirectly influence a variety of cellular processes, including signal transduction, metabolism, and cytoskeletal dynamics mdpi.com. The specific functional consequences would depend on the particular protein being modified and the location of the glutathionylated cysteine residue.

Table 2: Functional Consequences of Protein S-Glutathionylation

| Cellular Process | Effect of S-Glutathionylation | Example Proteins |

| Signal Transduction | Modulation of kinase and phosphatase activity | Protein Kinase C, PTP1B |

| Metabolism | Regulation of enzyme activity in metabolic pathways | Glycogen Phosphorylase, GAPDH |

| Cytoskeletal Dynamics | Alteration of protein assembly and disassembly | Actin, Tubulin |

| Ion Transport | Modification of channel and pump function | SERCA, Ryanodine Receptor |

This table provides a summary of the diverse functional impacts of S-glutathionylation on various cellular processes.

Interaction with Other Enzymes in Glutathione-Dependent Pathways

Beyond GSTs and glutaredoxins, this compound can potentially interact with other enzymes involved in glutathione metabolism. These interactions are critical for understanding the broader biological effects of this compound.

Glutathione Reductase: This enzyme is responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), a crucial step in maintaining the cellular antioxidant capacity mdpi.commdpi.com. Some S-conjugates of glutathione have been shown to be reversible inhibitors of glutathione reductase nih.gov. The binding of such conjugates can overlap with the binding site for GSSG, thereby impeding the enzyme's function nih.gov. Inhibition of glutathione reductase would lead to an accumulation of GSSG and a decrease in the GSH/GSSG ratio, a hallmark of oxidative stress.

Glutathione Peroxidases (GPxs): GPxs are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides using glutathione as a reducing agent nih.govmdpi.com. The interaction of this compound with GPxs is not well-documented. However, any compound that affects the availability of reduced glutathione could indirectly impact the activity of GPxs, as they are dependent on a steady supply of GSH to carry out their protective functions nih.gov.

γ-Glutamyltransferase (GGT): This enzyme is involved in the catabolism of glutathione and its S-conjugates nih.gov. GGT cleaves the γ-glutamyl bond, initiating the breakdown of these molecules. Interestingly, studies with the similar compound S-(2-chloroethyl)glutathione have shown that its nephrotoxicity can occur independently of GGT metabolism, suggesting alternative pathways for its cellular uptake and effects nih.gov. This finding implies that this compound might also have biological activities that are not reliant on the classical glutathione degradation pathway.

Table 3: Key Enzymes in Glutathione-Dependent Pathways

| Enzyme | Function | Potential Interaction with this compound |

| Glutathione Reductase | Reduces GSSG to GSH mdpi.commdpi.com | Potential for inhibitory activity nih.gov |

| Glutathione Peroxidases | Reduce hydroperoxides using GSH nih.govmdpi.com | Indirect effects via modulation of GSH levels |

| γ-Glutamyltransferase | Catabolizes glutathione and its S-conjugates nih.gov | Potential for metabolism, though GGT-independent pathways may exist nih.gov |

This table summarizes the functions of key enzymes in glutathione-dependent pathways and their potential interactions with this compound.

In Vitro and Ex Vivo Research Models

Cellular Systems for Studying Metabolism and Reactivity

Isolated hepatocytes serve as a primary ex vivo model for studying the hepatic metabolism of xenobiotics and the formation of glutathione (B108866) (GSH) conjugates. Research on vinylidene chloride (VDC), a compound whose reactive metabolite is 2-chloroacetyl chloride, demonstrates the utility of this system. In isolated rat hepatocytes exposed to VDC, researchers have identified the formation of both 2-(S-glutathionyl)acetate and S-(2-glutathionyl)acetylglutathione nih.gov. The latter is a conjugate containing both a stable thioether linkage and a labile thioester bond nih.gov.

The detection of these conjugates in incubations where radiolabeled [³⁵S]GSH was added to the extracellular medium indicates that reactive VDC metabolites, such as 2-chloroacetyl chloride, are capable of crossing the hepatocyte plasma membrane to react with external targets nih.gov. This finding is crucial for understanding the potential for extracellular reactivity and transport of these metabolites. Furthermore, studies with other halogenated compounds have shown that both rat and human hepatocytes are competent in synthesizing glutathione S-conjugates, underscoring the suitability of this model for investigating the initial steps of bioactivation and detoxification pathways involving GSH nih.gov.

Microsomal preparations, which are rich in cytochrome P-450 enzymes, are indispensable for investigating the initial oxidative metabolism of parent compounds into reactive electrophiles. The biotransformation of toxins like 1,1-dichloroethylene (DCE) and vinylidene chloride (VDC) into metabolites that subsequently form GSH conjugates is studied using this in vitro system nih.govnih.gov.

Specifically, the oxidation of VDC by microsomal cytochrome P-450 enzymes yields several reactive metabolites, including 2-chloroacetyl chloride, the direct precursor to S-(2-Chloroacetyl)glutathione nih.gov. Liver microsomes have been shown to catalyze the formation of GSH-VDC metabolite conjugates, such as S-(2,2-dichloro-1-hydroxy)ethylglutathione, 2-(S-glutathionyl)acetate, and S-(2-glutathionyl)acetylglutathione nih.gov. The formation of these adducts highlights the central role of microsomal enzymes in generating the electrophilic species that are subsequently detoxified by GSH. Further studies have demonstrated that both human and rat liver microsomal fractions exhibit high specific activity for the formation of glutathione S-conjugates from haloalkenes, often higher than the corresponding cytosolic fractions nih.gov.

Specific immortalized cell lines are valuable tools for dissecting cellular responses to GSH conjugates and their precursors under controlled conditions.

A549 Cells: The human lung adenocarcinoma cell line, A549, is frequently used to study glutathione metabolism and its role in cellular proliferation and defense. Studies have shown that the glutathione content in A549 cells is highly dependent on culture conditions such as serum concentration and growth time nih.gov. Furthermore, A549 cells can utilize extracellular GSH as a source of glutamic acid to support proliferation, a process dependent on the cell-surface enzyme γ-glutamyltranspeptidase nih.gov. This makes the A549 cell line a relevant model for investigating how the metabolism of extracellular GSH and its conjugates might influence cellular homeostasis and growth.

RAW 264.7 Cells: The murine macrophage-like cell line, RAW 264.7, is a standard model for studying immunology and cellular responses to oxidative stress. Research using this cell line has explored the protective effects of exogenous glutathione against cytotoxicity induced by agents like hydrogen peroxide mdpi.com. Such studies demonstrate that glutathione can mitigate oxidative DNA damage and apoptosis, often by activating antioxidant signaling pathways like the Nrf2/HO-1 axis mdpi.com. While not directly studying this compound, this model is instrumental in understanding the broader context of how cellular glutathione status and antioxidant systems respond to the challenges posed by reactive electrophiles and oxidative stress, which are characteristic of this compound's reactivity. The viability of RAW 264.7 cells in the presence of varying concentrations of GSH has also been well-characterized, providing baseline data for such investigations researchgate.net.

Model Thiol Systems for Reaction Mechanism Studies

To understand the intrinsic chemical reactivity of this compound, researchers employ simple, well-defined model thiol systems. These in vitro models eliminate the complexity of biological systems, allowing for a precise characterization of reaction mechanisms and products.

This compound (ClCH₂COSG) is a reactive thioester that displays distinct properties compared to its acyl halide precursor, 2-chloroacetyl chloride nih.gov. In aqueous buffer, it does not simply hydrolyze to release GSH. Instead, it undergoes a unique two-step intramolecular rearrangement nih.gov. The first step involves the transfer of the chloroacetyl group from the cysteinyl thiol to the γ-glutamyl α-amine. In the second step, the now-free cysteinyl thiol displaces the chloride from the chloroacetyl methylene (B1212753) carbon, resulting in a stable cyclic product nih.gov.

When incubated with other low-molecular-weight thiols, this compound acts primarily as an alkylating agent, not an acylating agent. Studies using model thiols such as N-acetyl-L-cysteine and oxytocindithiol have shown that this compound alkylates the thiol groups to form S-[2-(alkylthio)acetyl]glutathione adducts nih.gov. Notably, S-2-chloroacetylation products were absent in these reactions nih.gov. This demonstrates a clear preference for alkylation at the methylene carbon over acylation at the carbonyl carbon.

| Reactant Thiol | This compound Concentration | Reaction Outcome | Primary Product Type | Reference |

|---|---|---|---|---|

| Glutathione (GSH) | 2 mM (with 20 mM GSH) | Intramolecular rearrangement and reaction with external GSH | Cyclic Product and S-(2-S-glutathionyl-acetyl)glutathione | nih.gov |

| N-acetyl-L-cysteine | Not specified | Alkylation of the thiol group | S-[2-(N-acetyl-L-cysteine)acetyl]glutathione | nih.gov |

| Oxytocindithiol | Not specified | Alkylation of thiol groups | S-[2-(Oxytocin)acetyl]glutathione adduct | nih.gov |

These studies with model thiols are fundamental to predicting the types of interactions this compound might have with biological macromolecules, such as protein cysteine residues nih.gov. The general mechanism for such reactions often involves a nucleophilic substitution (Sₙ2) pathway, where the thiolate anion (GS⁻) attacks an electrophilic center mdpi.com.

Use of Analogs and Synthetic Derivatives in Biochemical Investigations

The synthesis and study of this compound and its analogs are prime examples of how synthetic derivatives are used to investigate biochemical pathways and mechanisms of toxicity. This compound itself was synthesized to serve as a stable, reactive thioester to probe its potential role as an intermediate in the biotransformation of 1,1-dichloroethylene (DCE) nih.gov. While it is less reactive than its precursor, 2-chloroacetyl chloride, its increased stability allows for more selective covalent modification of cellular targets, making it a useful tool for such investigations nih.gov.

The use of other synthetic glutathione derivatives helps to elucidate structure-activity relationships and the biological roles of GSH conjugates. For instance, various S-acylglutathione derivatives have been prepared enzymatically to study their biological and pharmacological properties rsc.org. Other research has focused on synthesizing GSH derivatives with altered hydrophobic properties, such as aliphatic chains coupled to the glutamate (B1630785) residue, to investigate how these changes affect cellular uptake and antiviral activity nih.gov. These studies show that modifying the glutathione backbone can significantly alter the compound's biological behavior, providing insights into the mechanisms of transport and action nih.gov.

By synthesizing and studying these analogs, researchers can:

Investigate the mechanisms of toxicity of parent compounds.

Characterize the reactivity of specific functional groups.

Explore the substrate specificity of enzymes involved in GSH metabolism.

Develop probes to identify and label proteins targeted by reactive electrophiles.

Advanced Research Perspectives and Future Directions

Elucidation of Regulatory Networks Involving S-(2-Chloroacetyl)glutathione Metabolism

The metabolism of this compound is intricately linked to the broader regulatory networks governing glutathione (B108866) (GSH) homeostasis. Future research will focus on identifying the specific enzymes and pathways that control its formation and degradation. The formation of this compound, particularly as a metabolite of xenobiotics like 1,1-dichloroethylene, likely involves catalysis by specific isoforms of Glutathione S-transferases (GSTs). researchgate.netmdpi.com These enzymes are known to catalyze the conjugation of GSH to a wide array of electrophilic compounds. frontiersin.org Identifying the specific GSTs (e.g., cytosolic, mitochondrial, or microsomal) responsible for this conjugation is a key objective.

Furthermore, the regulatory network includes enzymes responsible for the subsequent processing of the S-conjugate. This involves the mercapturic acid pathway, which sequentially cleaves the glutamate (B1630785) and glycine (B1666218) residues via enzymes like γ-glutamyltransferase (GGT) and dipeptidases, followed by N-acetylation. nih.gov Understanding how the expression and activity of these enzymes are regulated in response to exposure to parent compounds will be crucial. For instance, many GSTs are inducible and their gene expression can be upregulated in response to chemical stress, forming a key part of the cellular defense mechanism. researchgate.net Investigating this adaptive response at the transcriptional and translational level will provide a more complete picture of the regulatory network.

Systems Biology Approaches to Map Metabolic Fluxes and Interactions

To comprehend the impact of this compound formation on cellular physiology, systems biology approaches are indispensable. Mapping the metabolic fluxes will reveal how the consumption of glutathione for conjugation affects its other vital roles, such as maintaining cellular redox balance and participating in detoxification and biosynthetic pathways. researchgate.net By using stable isotope-labeled precursors of glutathione (e.g., ¹³C-glutamate, ¹⁵N-glycine), researchers can trace the flow of atoms through the glutathione pool and into this compound and its subsequent metabolites.

This metabolic flux analysis, when integrated with kinetic modeling, can predict how perturbations, such as exposure to a xenobiotic precursor, alter the steady-state concentrations of key metabolites. It can help answer critical questions, for instance: How rapidly is the glutathione pool depleted and replenished? Which alternative pathways are activated to compensate for GSH consumption? Such models can simulate the dynamic interactions between glutathione metabolism and other central metabolic pathways, like the TCA cycle and amino acid metabolism, providing a holistic view of the cellular response. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations for Mechanism Prediction

Computational methods offer powerful tools to investigate the formation and reactivity of this compound at an atomic level. Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the catalytic mechanism of GSTs involved in its formation. acs.org These simulations can elucidate the transition states of the reaction, predict activation energies, and identify key amino acid residues in the enzyme's active site that are critical for catalysis. acs.orgresearchgate.net

Molecular dynamics (MD) simulations are particularly valuable for understanding the interactions between this compound and biological macromolecules. nih.govresearchgate.net MD simulations can model the binding of the conjugate within the active site of metabolizing enzymes or its covalent modification of target proteins. nih.gov By simulating the dynamic movements of the molecules over time, researchers can predict binding affinities, explore conformational changes induced by binding, and understand the induced-fit mechanisms that may occur. nih.govresearchgate.net This predictive power can guide the design of experiments to validate the roles of specific residues and help anticipate the types of adducts that may form with cellular proteins.

Development of Novel Probes and Tools for Studying Glutathione Thiol Esters

A significant challenge in studying this compound is its detection in a complex biological matrix, distinct from the much more abundant free glutathione. The development of novel chemical probes is a critical future direction. These probes would ideally be highly selective for glutathione thiol esters, enabling their visualization and quantification in living cells in real-time.

Current strategies for designing fluorescent probes for thiols could be adapted for this purpose. nih.govrsc.org These strategies often rely on thiol-specific chemical reactions, such as Michael addition or cleavage of sulfonamide or sulfonate ester bonds, which trigger a fluorescent response. nih.govnih.gov For this compound, a probe could be designed with a recognition moiety that specifically interacts with the thiol ester bond or the chloroacetyl group, linked to a fluorophore such as a BODIPY, Rhodamine, or Naphthalimide derivative. nih.govthermofisher.com Success in this area would provide powerful tools to study the subcellular localization, trafficking, and fate of this reactive metabolite.

| Probe Design Strategy | Reaction Mechanism | Potential Fluorophore | Key Advantage |

| Michael Addition | Nucleophilic thiol attacks an α,β-unsaturated carbonyl system on the probe. | Rhodamine, Coumarin | High selectivity and "turn-on" fluorescence. nih.gov |

| Sulfonamide Cleavage | Thiol-mediated cleavage of a sulfonamide bond releases a quenched fluorophore. | 1,8-Naphthalimide | Can be designed for high selectivity for GSH. nih.gov |

| Disulfide Cleavage | Thiol-disulfide exchange reaction with the probe releases a fluorescent molecule. | Fluorescein | Mimics a natural biological reaction. nih.gov |

| Thiol Ester-Specific | A novel recognition group that reacts specifically with the S-acyl bond. | BODIPY, Cyanine | High specificity for the target molecule class. |

Investigation of Long-Term Biochemical Consequences of Adduct Formation

While glutathione conjugation is often a detoxification pathway, leading to the formation of water-soluble, excretable mercapturic acids, it can also be a bioactivation step. mdpi.comnih.gov This duality is central to understanding the long-term consequences of this compound formation. This compound is a reactive electrophile capable of alkylating nucleophilic sites on cellular macromolecules like proteins and DNA. nih.gov Such covalent modifications can lead to enzyme inactivation, disruption of protein function, and genotoxicity, which are potential initiating events for chronic toxicity or carcinogenicity. nih.govtandfonline.com

A critical area of investigation is the potential for this compound or its downstream metabolites to form even more reactive intermediates. researchgate.netnih.gov For example, some S-haloalkyl glutathione conjugates are known to form highly electrophilic episulfonium ions that are potent mutagens. tandfonline.com Furthermore, the metabolism of the conjugate by the renal enzyme cysteine conjugate β-lyase can generate reactive thioketenes that cause nephrotoxicity. tandfonline.comresearchgate.net Investigating these pathways is essential for assessing the long-term risks associated with exposure to the parent xenobiotics. The selectivity of this compound in modifying cellular targets, potentially greater than its more reactive acyl halide precursor, suggests it may play a specific role in toxicity. nih.gov

| Consequence of Adduct Formation | Biochemical Pathway | Potential Outcome |

| Detoxification | Mercapturic Acid Pathway: Enzymatic cleavage of glutamate and glycine, followed by N-acetylation. | Formation of a water-soluble, readily excretable, and less toxic compound. nih.govxcode.life |

| Bioactivation | Covalent modification of proteins/DNA by the intact conjugate. | Enzyme inhibition, loss of protein function, mutagenicity, cellular damage. mdpi.comnih.gov |

| Bioactivation | Further metabolism to more reactive species (e.g., episulfonium ions, thioketenes). | Increased cytotoxicity, mutagenicity, and organ-specific toxicity (e.g., nephrotoxicity). tandfonline.comresearchgate.net |

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Analysis

A comprehensive understanding of the impact of this compound requires the integration of "omics" technologies to capture global cellular changes.

Metabolomics: Untargeted metabolomics can reveal widespread perturbations in cellular metabolism resulting from the formation of this compound. By comparing the metabolic profiles of control versus treated cells, researchers can identify changes in pathways related to and distinct from glutathione metabolism. nih.govsciopen.com For example, depletion of the GSH pool could impact redox balance, amino acid metabolism, and energy production, which would be reflected in the levels of hundreds of other metabolites. mdpi.com This approach provides a functional readout of the metabolic state of the cell. researchgate.netfrontiersin.org

Proteomics: Redox proteomics provides the tools to identify the specific protein targets of this compound. creative-proteomics.com Methodologies developed for studying S-glutathionylation can be adapted for this purpose. nih.govnih.gov A common strategy involves blocking free cysteine thiols, reducing the modified cysteines (in this case, cleaving the adduct), and then labeling the newly exposed thiols with an affinity tag like biotin. creative-proteomics.comresearchgate.net These tagged proteins or their peptides can then be enriched and identified by mass spectrometry. nih.gov This approach allows for the site-specific identification of alkylated proteins, creating a "targetome" for this compound and revealing which cellular pathways and processes are most vulnerable to its effects. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.